![molecular formula C12H22N4O2S2 B2733853 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 932918-82-6](/img/structure/B2733853.png)
5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol (ESPTT) is a novel synthetic triazole compound that has been the subject of increasing research interest due to its potential applications in various scientific fields. ESPTT has been found to possess a wide range of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer properties. Furthermore, it has been shown to have potential as an adjuvant in vaccine development.
Applications De Recherche Scientifique
Biological Activity and Drug Discovery
Compounds derived from 1,2,4-triazole heterocycles, including those bearing piperidine moieties similar to the specified chemical, have been synthesized and evaluated for their biological activities. For instance, a study by Iqbal et al. (2020) involved the synthesis of new compounds from a base structure related to the one , to evaluate their biological activities. These compounds underwent BSA binding studies and were tested for anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) inhibition activities. Molecular docking studies identified active sites responsible for AChE inhibition, highlighting the potential of these compounds in drug discovery for conditions like Alzheimer's disease (Iqbal et al., 2020).
Antimicrobial Applications
Another area of interest is the antimicrobial activity of 1,2,4-triazole derivatives. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study found that all screened compounds showed good or moderate activity, demonstrating the potential of such compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Anti-diabetic Drug Development
Ur-Rehman et al. (2018) synthesized S-substituted derivatives of 1,2,4-triazol-3-thiol as new drug candidates for type II diabetes. These derivatives showed potent inhibition of the α-glucosidase enzyme, demonstrating better efficacy than acarbose, a commercially available α-glucosidase inhibitor. This study suggests the utility of such compounds in developing new treatments for diabetes (Ur-Rehman et al., 2018).
Cancer Research
Research by Rehman et al. (2018) on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole highlighted their potential as anticancer agents. The synthesized compounds demonstrated strong anticancer activity against certain cell lines, indicating their promise for further investigation in cancer treatment (Rehman et al., 2018).
Neurological Disorders
A study on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines explored their selectivity for the 5-HT7 receptor versus a multireceptor profile. The research identified compounds with potent and selective antagonist activity at the 5-HT7 receptor, demonstrating their potential application in treating central nervous system (CNS) disorders (Canale et al., 2016).
Propriétés
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S2/c1-3-7-16-11(13-14-12(16)19)10-6-5-8-15(9-10)20(17,18)4-2/h10H,3-9H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYRZFCEHYCWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2CCCN(C2)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733770.png)
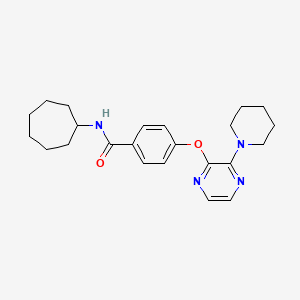
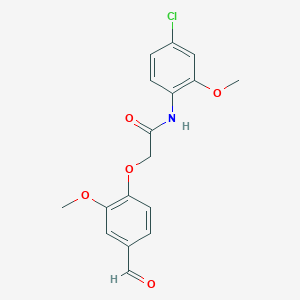
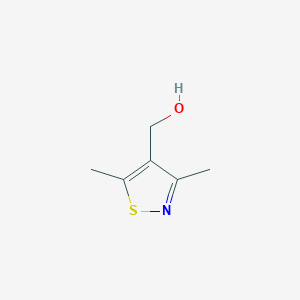
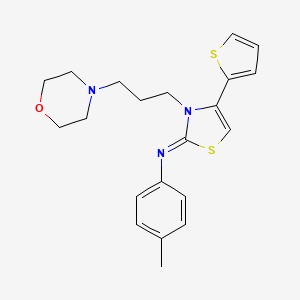
![N-[1-(7-Fluoro-1-benzofuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2733778.png)
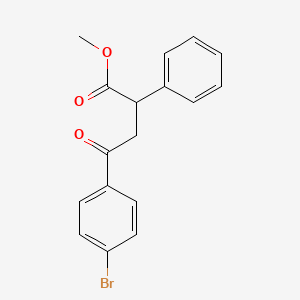
![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

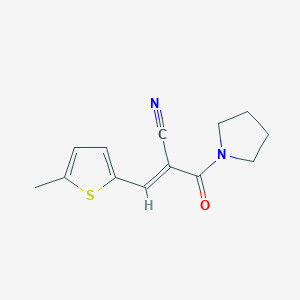

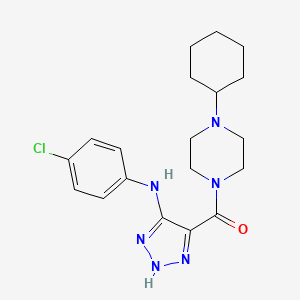
![4-(4,7-Dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2733791.png)
![4-butoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2733792.png)